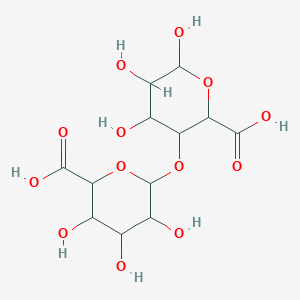
Digalacturonate
説明
Digalacturonate is a carbohydrate acid anion resulting from the deprotonation of the carboxy groups of any digalacturonic acid .
Synthesis Analysis
In the context of microbial fermentation, D-galacturonate, a key constituent of pectin, is converted via the galacturonate-isomerase pathway . In this pathway, mannonate generated by the initial reactions of the canonical isomerase pathway is converted to 6-phosphogluconate by two novel biochemical reactions, catalyzed by a mannonate kinase and a 6-phosphomannonate 2-epimerase .
Molecular Structure Analysis
The molecular formula of Digalacturonate is C12H18O13 . For a detailed molecular structure, it would be best to refer to a dedicated chemical database or resource.
Chemical Reactions Analysis
In the galacturonate-isomerase pathway, D-galacturonate is converted to mannonate, which is then converted to 6-phosphogluconate . PME can hydrolyze pectin to form digalacturonate, which is then catalyzed by PGA to produce D-galacturonate .
Physical And Chemical Properties Analysis
Digalacturonate is a carbohydrate acid anion . For a detailed analysis of its physical and chemical properties, it would be best to refer to a dedicated chemical database or resource.
科学的研究の応用
- Digalacturonic acid (DGA) is employed for the co-crystallization of enzymes, such as proteinase K. This process allows researchers to obtain high-resolution structures of enzymes bound to their substrates, providing valuable insights into enzyme function and interactions .
- As a substrate, DGA plays a crucial role in galacturonic acid metabolism studies. Here are some specific applications:
- High-purity DGA serves as a substrate in biochemical enzyme assays. Researchers can investigate enzyme kinetics, substrate specificity, and inhibition using DGA as a model substrate .
- DGA finds applications in diagnostic assays. Its controlled use allows researchers to develop sensitive and specific tests for detecting enzyme activity or related disorders .
- By studying DGA-bound enzyme structures, researchers gain insights into enzyme mechanisms, substrate binding sites, and catalytic processes. This knowledge aids drug design and therapeutic development .
- DGA’s role in enzyme-substrate interactions contributes to biotechnological advancements. Understanding how enzymes interact with DGA can guide enzyme engineering for improved performance in industrial processes .
- Given its origin from pectin, DGA is relevant to plant biology. Researchers explore its impact on cell wall integrity, signaling pathways, and plant-microbe interactions .
- Pectin-derived compounds like DGA are present in fruits and vegetables. Investigating their metabolism and effects on health can enhance our understanding of dietary fiber and gut health .
Co-crystallization of Enzymes
Galacturonic Acid Metabolism Research
Biochemical Enzyme Assays
In Vitro Diagnostic Analysis
Structural Biology and Enzyme Mechanisms
Biotechnology and Enzyme Engineering
Plant Cell Wall Research
Food Science and Nutrition
作用機序
Target of Action
Digalacturonic acid, also known as Digalacturonate, is a metabolite of pectin . It primarily targets enzymes, facilitating their co-crystallization . One such enzyme is proteinase K .
Mode of Action
The interaction between digalacturonic acid and its targets, such as proteinase K, is primarily through co-crystallization . This process involves the formation of a crystalline complex between the compound and the enzyme, which can influence the enzyme’s activity.
Biochemical Pathways
Digalacturonic acid is derived in vivo from pectin catabolism . It is used in galacturonic acid metabolism research as a substrate to identify, differentiate, and characterize endo- and exopolygalacturonase(s) and gluconase(s) . The microbial pathways for the catabolism of D-galacturonic acid, the main constituent of pectin, are relevant for the microbial conversion to useful products .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of digalacturonic acid is currently limited. It is known that digalacturonic acid is derived in vivo from pectin catabolism , suggesting that it is metabolized in the body
Result of Action
The primary result of digalacturonic acid’s action is the facilitation of enzyme co-crystallization . This can influence the activity of the targeted enzymes, such as proteinase K , and potentially affect various biochemical processes in which these enzymes are involved.
Action Environment
The action of digalacturonic acid can be influenced by various environmental factors For instance, the presence of other compounds, pH levels, and temperature can potentially affect the co-crystallization process and, consequently, the compound’s action, efficacy, and stability.
特性
IUPAC Name |
(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O13/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21/h1-8,11-17,22H,(H,18,19)(H,20,21)/t1-,2+,3+,4+,5+,6+,7-,8-,11?,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSYEZFZPOZFNC-LKIWRGPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@H]([C@H](O[C@@H]([C@@H]1O)O[C@@H]2[C@@H]([C@H](C(O[C@@H]2C(=O)O)O)O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974440 | |
| Record name | 4-O-Hexopyranuronosylhexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Digalacturonic acid | |
CAS RN |
5894-59-7 | |
| Record name | 4-O-Hexopyranuronosylhexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is digalacturonate and where does it come from?
A1: Digalacturonate is a pectic oligosaccharide composed of two galacturonic acid units linked by an α-(1–4) glycosidic bond. It's a breakdown product of pectin, a complex polysaccharide found in the cell walls of plants. Pectin degradation is mediated by enzymes like polygalacturonases and pectate lyases produced by various microorganisms, including bacteria and fungi. [, , , , , ]
Q2: How do enzymes like pectate lyases and polygalacturonases break down pectin into digalacturonate?
A2: Pectate lyases cleave pectin via a β-elimination mechanism, targeting α-1,4 glycosidic bonds between D-galacturonate units. This results in the formation of unsaturated digalacturonate. [, ] On the other hand, polygalacturonases utilize hydrolysis to cleave these bonds, releasing digalacturonate as one of the products. [, , , ]
Q3: Are there different types of enzymes that produce digalacturonate?
A3: Yes, digalacturonate can be generated by both endo- and exo-acting enzymes. Endo-polygalacturonases cleave pectin randomly within the molecule, generating a mixture of oligogalacturonates, including digalacturonate. [] Exo-polygalacturonases act on the non-reducing end of the pectin chain, releasing digalacturonate units sequentially. [, , ]
Q4: What happens to digalacturonate inside bacteria?
A4: Digalacturonate can be further metabolized by bacteria. In Erwinia chrysanthemi, extracellular and periplasmic pectinases degrade pectin into smaller oligomers, including digalacturonate. This digalacturonate is then transported into the cytoplasm. [] Within the cytoplasm, the enzymes PelW (exopolygalacturonate lyase) and Ogl (oligogalacturonate lyase) further degrade digalacturonate. [] PelW breaks down longer oligomers, including digalacturonate, while Ogl acts on digalacturonate and other short oligogalacturonates. []
Q5: What is the role of digalacturonate in plant-pathogen interactions?
A5: Digalacturonate, specifically unsaturated digalacturonate, plays a crucial role in the pathogenicity of Erwinia carotovora subsp. atroseptica, the causal agent of potato soft rot. [] Unsaturated digalacturonate, produced by the action of pectate lyases on plant cell wall pectin, acts as a signal molecule, triggering the expression of virulence genes in the bacteria. [] It can induce plant cell death, contributing to the rotting process and potentially triggering defense responses in the plant. []
Q6: Are there any studies exploring the structure-activity relationship of digalacturonate?
A6: Research on the structure-activity relationship of digalacturonate has focused on its interaction with enzymes like oligogalacturonate lyase (OGL). Studies on YeOGL from Yersinia enterocolitica revealed that the enzyme preferentially acts on digalacturonate and utilizes a histidine residue in its active site to abstract the α-proton from the substrate. [] This suggests that modifications affecting the α-proton accessibility or the histidine residue within the enzyme could impact digalacturonate binding and processing.
Q7: Are there computational studies on digalacturonate and related enzymes?
A8: Yes, computational studies have provided valuable insights into the interaction between digalacturonate and enzymes like pectate lyase. QM/MM calculations on Bacillus subtilis pectate lyase (BsPel) revealed the role of specific amino acids and Ca2+ ions in the active site in substrate binding, proton abstraction, and stabilization of the reaction intermediates. []
Q8: Are there any analytical methods for studying digalacturonate?
A9: Various analytical techniques are employed to study digalacturonate and its interactions. These include enzyme kinetics assays to determine enzyme activity and substrate specificity, [, , ] chromatography techniques like gel filtration to assess the molecular weight of enzymes, [] and spectroscopic methods like mass spectrometry to analyze the products of enzymatic reactions and elucidate structural information. [, ]
Q9: What are the potential applications of digalacturonate research?
A10: Understanding digalacturonate metabolism and its role in plant-pathogen interactions can pave the way for developing novel strategies for controlling plant diseases. For example, targeting the enzymes involved in digalacturonate production or signaling pathways triggered by digalacturonate could help develop new disease control agents. [] Additionally, exploring the properties and applications of digalacturonate-producing enzymes holds potential for various biotechnological applications, such as food processing and biofuel production. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



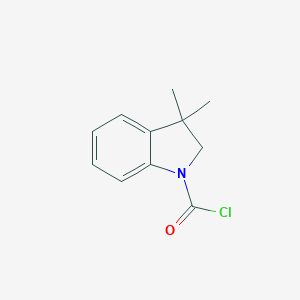
![Benzhydryl (6R,7S)-7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B44563.png)
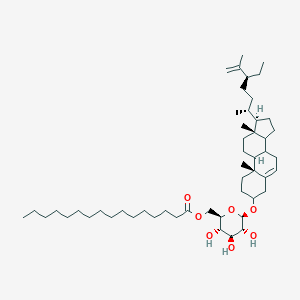



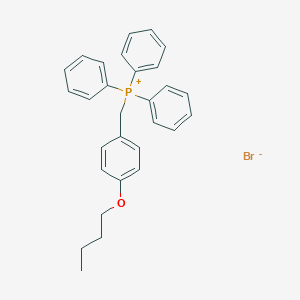
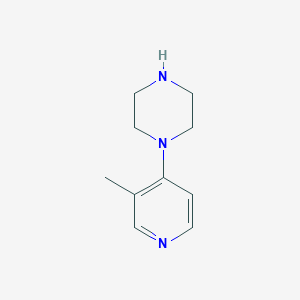
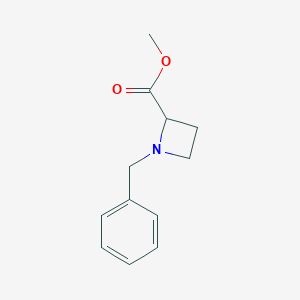
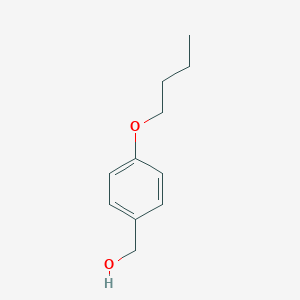
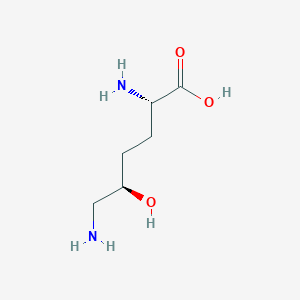

![(2R,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B44588.png)
![1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester](/img/structure/B44591.png)